Product packaging for (S)-7,8-difluorochroman-4-amine(Cat. No.:CAS No. 1213161-36-4)

(S)-7,8-difluorochroman-4-amine

Cat. No.: B594335
CAS No.: 1213161-36-4
M. Wt: 185.174
InChI Key: RWFFMOBPPRECAW-ZETCQYMHSA-N
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Description

(S)-7,8-Difluorochroman-4-amine is a chiral, fluorinated organic compound that serves as a privileged scaffold in modern medicinal chemistry and drug discovery research. The strategic incorporation of fluorine atoms into lead compounds is a well-established method to fine-tune their pharmacokinetic and pharmacodynamic properties . Specifically, fluorine editing can enhance metabolic stability, influence lipophilicity, and modulate membrane permeability, making fluorinated analogues like this chroman-4-amine highly valuable for the optimization of drug candidates . The chroman core structure provides a rigid framework that can mimic privileged pharmacophores found in biologically active molecules. The specific stereochemistry of the (S)-enantiomer is critical for achieving selective interactions with chiral biological targets, such as enzymes and receptors. This makes it an essential intermediate for developing stereoselective syntheses and for probing the structure-activity relationships (SAR) of potential therapeutic agents. Researchers utilize this compound as a key building block in the synthesis of more complex molecules, leveraging its amine functional group for further chemical derivatization. Its primary application lies in the discovery and development of new pharmaceutical formulations, where it is used to create novel chemical entities with potentially improved efficacy and safety profiles. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9F2NO B594335 (S)-7,8-difluorochroman-4-amine CAS No. 1213161-36-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-7,8-difluoro-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFFMOBPPRECAW-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@H]1N)C=CC(=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677275
Record name (4S)-7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213161-36-4
Record name (4S)-7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Methodologies for the Enantioselective Synthesis of S 7,8 Difluorochroman 4 Amine

Synthesis of Key Precursors: 7,8-Difluorochroman-4-one (B592032)

The synthesis of the target amine begins with the construction of the foundational scaffold, 7,8-difluorochroman-4-one. The chroman-4-one framework is a significant structural entity found in a wide array of medicinal and biologically active compounds. The methodologies for its synthesis have evolved, offering various routes to this key intermediate.

Classical and Contemporary Approaches to Difluorochroman-4-one Synthesis

Classical approaches to the synthesis of chroman-4-ones often involve a base-promoted crossed aldol (B89426) condensation between a substituted 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde, which is then followed by an intramolecular oxa-Michael addition. nih.gov For the synthesis of 7,8-difluorochroman-4-one, this would entail starting with 2'-hydroxy-2,3-difluoroacetophenone. Microwave-assisted protocols have been shown to accelerate this one-step procedure, leading to the efficient formation of the chroman-4-one ring system. nih.gov

More contemporary methods have focused on developing milder and more efficient catalytic processes. While various synthetic strategies exist, the introduction of the specific 7,8-difluoro substitution pattern would depend on the availability of the corresponding substituted phenol (B47542) precursor. For instance, a study on SIRT2 inhibitors explored the synthesis of a 7-fluorochroman-4-one (B47714) derivative, highlighting that the electronic nature of substituents on the aromatic ring can significantly influence the biological activity of the final compound. acs.org

Radical Cascade Cyclization and Metal-Free Protocols for Chroman-4-one Formation

In recent years, radical cascade cyclizations have emerged as a powerful and efficient strategy for constructing 3-substituted chroman-4-ones under mild, metal-free conditions. researchgate.net These reactions typically involve 2-(allyloxy)arylaldehydes as starting materials. mdpi.comresearchgate.net The process is initiated by the generation of a radical which adds to the aldehyde, followed by an intramolecular cyclization onto the alkene.

A variety of radical precursors can be used, allowing for the introduction of diverse functional groups at the C3-position. researchgate.net For example, a method utilizing (NH4)2S2O8 has been developed for the synthesis of ester-containing chroman-4-ones through a cascade radical cyclization. mdpi.com This approach is attractive due to its operational simplicity and the use of readily available reagents. mdpi.com Visible-light photoredox catalysis has also been employed to initiate these tandem radical cyclizations, offering a green and efficient route to chroman-4-ones and related heterocyclic structures. acs.orgnih.gov These metal-free protocols provide a robust alternative to traditional methods, often with high functional group tolerance. researchgate.net

Fluorination Strategies for the Chroman Scaffold

Direct fluorination of a pre-formed chroman or chromone (B188151) scaffold represents an alternative strategy. Electrophilic fluorination is a common method for introducing fluorine into organic molecules. wikipedia.org Reagents such as Selectfluor have been successfully used in the synthesis of 3-fluoro-chromones from o-hydroxyarylenaminones through a fluorination/cyclization reaction. researchgate.net This method is efficient and proceeds under mild conditions. researchgate.net

Another approach involves the direct C-H fluorination of aliphatic carbons. Protocols using manganese catalysts in combination with fluoride (B91410) ion sources like silver fluoride (AgF) have been developed to replace aliphatic C(sp3)-H bonds with fluorine, a transformation that could potentially be applied to the chroman skeleton. nih.gov While these methods provide pathways to fluorinated chromanones, achieving the specific 7,8-difluoro substitution pattern would require a carefully chosen substrate and reaction conditions, or starting the synthesis from an already appropriately fluorinated phenol.

Asymmetric Reduction Strategies for the Conversion of Chroman-4-ones to (S)-Chroman-4-amines

The crucial step in the synthesis of the target molecule is the asymmetric conversion of the prochiral 7,8-difluorochroman-4-one into the enantiomerically pure (S)-amine. Biocatalysis, utilizing enzymes such as ketoreductases and amine transaminases, has become a preferred method for this transformation due to its high selectivity and environmentally benign nature. york.ac.uk

Biocatalytic Approaches Utilizing Ketoreductases and Amine Transaminases

Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to chiral alcohols. researchgate.net This biocatalytic reduction is a well-established, green, and cost-effective route for producing enantiopure alcohols, which are key intermediates for many pharmaceuticals. nih.govfrontiersin.org The resulting chiral alcohol can then be converted to the desired amine through subsequent chemical steps.

Amine transaminases (ATAs), also known as ω-transaminases, offer a more direct route by catalyzing the asymmetric synthesis of chiral amines directly from prochiral ketones. nih.govmdpi.com These pyridoxal-5'-phosphate (PLP)-dependent enzymes transfer an amino group from an amine donor, such as L-alanine or isopropylamine, to the ketone substrate with high enantioselectivity. nih.govfrontiersin.orgnih.gov The use of ATAs is particularly attractive as it can circumvent the need for multi-step chemical conversions, representing a more atom-economical process. Both (R)- and (S)-selective ATAs are known, allowing for access to either enantiomer of the target amine. researchgate.net The reaction equilibrium can sometimes be unfavorable, but strategies such as product removal have been developed to drive the reaction to completion, achieving high yields and excellent enantiomeric excess (>99% ee). nih.gov

Enzyme ClassTransformationKey Features
Ketoreductase (KRED) Prochiral Ketone → Chiral AlcoholHigh stereoselectivity, Green process, Requires subsequent conversion to amine. researchgate.netnih.gov
Amine Transaminase (ATA) Prochiral Ketone → Chiral AmineDirect asymmetric amination, High enantioselectivity, Atom-economical. nih.govmdpi.com
Enzyme Engineering and Optimization for Stereoselectivity and Substrate Scope

A significant challenge in biocatalysis is that wild-type enzymes may not exhibit optimal activity or selectivity for non-natural substrates, such as the synthetically derived 7,8-difluorochroman-4-one. asm.org Protein engineering is therefore a critical tool for tailoring enzyme properties to meet specific industrial requirements. frontiersin.orgnih.gov

Directed evolution and rational design are two key strategies employed to engineer enzymes. Directed evolution involves iterative rounds of random mutagenesis and screening to identify variants with improved properties. Rational design, on the other hand, uses knowledge of the enzyme's three-dimensional structure and catalytic mechanism to make specific, targeted mutations. frontiersin.orgnih.gov For instance, mutations in the active site can alter the size of the substrate-binding pockets, thereby accommodating bulkier substrates or even reversing the enzyme's stereoselectivity. pnas.orgnih.gov

Computational methods and machine learning are increasingly being used to guide these engineering efforts, reducing the experimental screening workload and accelerating the development of highly efficient and selective biocatalysts. researchgate.netacs.org Through these techniques, ketoreductases have been engineered for enhanced diastereoselectivity, and the substrate scope of amine transaminases has been successfully expanded to include sterically demanding aromatic ketones, enabling the synthesis of complex chiral amines with high conversion rates and enantiopurity. researchgate.netasm.orgacs.org

Engineering StrategyDescriptionImpact on Biocatalyst
Directed Evolution Iterative random mutagenesis and high-throughput screening.Identifies variants with improved activity, stability, or stereoselectivity. acs.org
Rational Design Structure-guided, site-specific mutations in the active site.Expands substrate scope for bulky molecules, can alter or reverse stereoselectivity. frontiersin.orgnih.gov
Computational/Machine Learning In silico modeling and predictive algorithms to guide mutagenesis.Reduces experimental effort and accelerates the discovery of improved enzyme variants. researchgate.netacs.org
Coenzyme Recycling Systems in Enzymatic Reductions

Enzymatic reduction of the prochiral ketone, 7,8-difluorochroman-4-one, to the corresponding chiral amine is a highly attractive method due to the exceptional stereoselectivity of ketoreductases (KREDs). However, these enzymes rely on expensive nicotinamide (B372718) coenzymes, such as NADH or NADPH, as hydride donors. For the process to be economically viable on a larger scale, in situ regeneration of the oxidized coenzyme (NAD⁺ or NADP⁺) back to its active reduced form is essential. This is accomplished by employing a coenzyme recycling system, which typically involves a secondary enzyme and an inexpensive sacrificial substrate.

One of the most common and effective systems for NADH regeneration utilizes formate (B1220265) dehydrogenase (FDH). nih.govharvard.edu In this coupled-enzyme system, FDH catalyzes the oxidation of formate to carbon dioxide, a thermodynamically favorable and irreversible reaction, while concurrently reducing NAD⁺ to NADH. The regenerated NADH is then consumed by the ketoreductase in the asymmetric reduction of the primary substrate. A key advantage of this system is that the byproduct, carbon dioxide, is gaseous and easily removed, which can help drive the equilibrium of the desired reduction forward. However, inhibition by the formate substrate at high concentrations can be a drawback, a challenge that can be mitigated through process engineering strategies like a pH-controlled fed-batch process. nih.gov

For NADPH-dependent ketoreductases, glucose dehydrogenase (GDH) is a widely used enzyme for coenzyme recycling. nih.govresearchgate.net GDH catalyzes the oxidation of D-glucose to D-glucono-δ-lactone, which then hydrolyzes to gluconic acid, with the concomitant reduction of NADP⁺ to NADPH. This system is highly efficient, and the use of glucose as the sacrificial substrate is cost-effective. The stability of GDH can be a concern, especially in the presence of organic co-solvents or hydrophobic substrates, but protein engineering and directed evolution have yielded more robust variants suitable for industrial applications. nih.gov

Table 1: Components of a Typical Coenzyme Recycling System for Enzymatic Reduction

ComponentFunctionExample (NADH Regeneration)Example (NADPH Regeneration)
Primary EnzymeCatalyzes the stereoselective reduction of the target ketone.Ketoreductase (KRED)Ketoreductase (KRED)
Primary SubstrateThe prochiral ketone to be reduced.7,8-Difluorochroman-4-one7,8-Difluorochroman-4-one
CoenzymeHydride donor for the primary enzyme.NADHNADPH
Recycling EnzymeCatalyzes the regeneration of the reduced coenzyme.Formate Dehydrogenase (FDH)Glucose Dehydrogenase (GDH)
Sacrificial SubstrateInexpensive substrate for the recycling enzyme.Sodium FormateD-Glucose

Asymmetric Catalytic Hydrogenation and Transfer Hydrogenation

Asymmetric catalytic hydrogenation and transfer hydrogenation represent powerful and atom-economical methods for the synthesis of chiral amines from ketones or imines. These processes utilize a chiral transition metal catalyst, most commonly based on ruthenium or rhodium, to deliver hydrogen stereoselectively to a prochiral double bond.

Asymmetric catalytic hydrogenation involves the direct use of molecular hydrogen (H₂) as the reductant. The enantioselectivity of the reaction is dictated by the chiral ligand coordinated to the metal center. For the reduction of 7,8-difluorochroman-4-one, a ruthenium catalyst complexed with a chiral diphosphine ligand would be a typical choice. The catalyst activates the hydrogen molecule and the ketone substrate, facilitating the stereoselective transfer of hydride to one of the prochiral faces of the carbonyl group.

Asymmetric transfer hydrogenation (ATH), on the other hand, employs a hydrogen donor molecule, such as 2-propanol or formic acid, in place of gaseous hydrogen. kanto.co.jp This method offers practical advantages in terms of experimental setup, as it does not require high-pressure hydrogenation equipment. Ruthenium catalysts, particularly those featuring N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligands, are highly effective for the ATH of ketones. nih.govrsc.orgresearchgate.net The reaction proceeds via a metal-hydride intermediate, which is generated from the hydrogen donor and the ruthenium catalyst. This hydride is then transferred to the ketone in a stereoselective manner, governed by the chiral environment of the ligand.

Chiral Ligand Design for Ruthenium-Catalyzed Reductions

The success of ruthenium-catalyzed asymmetric hydrogenation and transfer hydrogenation is critically dependent on the structure of the chiral ligand. The ligand's steric and electronic properties create a chiral pocket around the metal center, which dictates the facial selectivity of the hydride transfer to the substrate. For the reduction of ketones like 7,8-difluorochroman-4-one, bidentate phosphine (B1218219) ligands are among the most successful classes of ligands.

Atropisomeric biaryl diphosphines, such as BINAP and its derivatives, have been extensively used in Ru-catalyzed hydrogenations. The chirality of these ligands arises from restricted rotation around the biaryl bond. More recent developments have led to ligands with fine-tuned electronic and steric properties. For instance, SYNPHOS and DIFLUORPHOS are atropisomeric ligands that have shown high performance in the asymmetric hydrogenation of various substrates. nih.gov The electron-deficient nature of DIFLUORPHOS, resulting from the fluorine substituents, can influence the catalytic activity and selectivity, particularly for fluorinated substrates. nih.gov Other privileged ligand families include DuPHOS, SKEWPHOS, and JOSIPHOS, which have demonstrated excellent performance in the asymmetric hydrogenation of a wide range of ketones. princeton.edu

In the context of ATH, chiral diamine ligands, such as the aforementioned TsDPEN, are paramount. The combination of a chiral 1,2-diamine backbone with an N-sulfonyl group provides a highly effective ligand scaffold for ruthenium catalysts. The NH group of the sulfonamide is believed to play a crucial role in the catalytic cycle by participating in the hydrogen transfer step.

Table 2: Representative Chiral Ligands for Ruthenium-Catalyzed Asymmetric Reductions

Ligand AcronymLigand ClassTypical Application
BINAPAtropisomeric DiphosphineAsymmetric Hydrogenation
SYNPHOSAtropisomeric DiphosphineAsymmetric Hydrogenation
DIFLUORPHOSAtropisomeric DiphosphineAsymmetric Hydrogenation
JOSIPHOSFerrocenyl DiphosphineAsymmetric Hydrogenation
TsDPENN-Sulfonylated DiamineAsymmetric Transfer Hydrogenation

Stereoselective Reductive Amination Protocols

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. commonorganicchemistry.com The reaction proceeds in two stages: the initial formation of an imine or enamine from the reaction of a ketone with an amine, followed by the reduction of this intermediate to the final amine product. When applied to the synthesis of a chiral amine like (S)-7,8-difluorochroman-4-amine, stereoselectivity can be introduced in several ways. One approach is to use a chiral amine source, which is not practical for producing a primary amine. A more common strategy is to use a chiral reducing agent or a chiral catalyst to effect the stereoselective reduction of an achiral imine intermediate.

For a one-pot reductive amination of 7,8-difluorochroman-4-one to the corresponding primary amine, a source of ammonia (B1221849), such as ammonium (B1175870) acetate (B1210297) or ammonia itself, is used. The ketone and ammonia exist in equilibrium with the corresponding imine. A reducing agent is then added to convert the imine to the amine. A key challenge is to select a reducing agent that is selective for the imine over the ketone, to prevent the formation of the corresponding alcohol as a byproduct. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent for this purpose, as it reduces iminium ions much faster than it reduces ketones. commonorganicchemistry.comreddit.com To achieve enantioselectivity, a chiral catalyst, such as a chiral phosphoric acid, can be employed to protonate the imine, creating a chiral environment that directs the hydride attack from the reducing agent to one face of the C=N bond. princeton.edu

Diastereoselective Reduction of N-Sulfinylimines

An exceptionally reliable and powerful method for the asymmetric synthesis of primary chiral amines involves the use of a chiral sulfinamide auxiliary, most notably (R)- or (S)-2-methyl-2-propanesulfinamide, often referred to as Ellman's auxiliary. yale.edu This method relies on the diastereoselective reduction of an N-sulfinylimine, which is formed by the condensation of the chiral auxiliary with the prochiral ketone.

The synthesis of this compound via this route would begin with the condensation of 7,8-difluorochroman-4-one with (R)-tert-butanesulfinamide. This reaction is typically promoted by a Lewis acid, such as titanium(IV) ethoxide, to afford the corresponding N-tert-butanesulfinyl imine. nih.gov The chiral sulfinyl group then directs the subsequent reduction of the C=N bond. The stereochemical outcome of the reduction is highly dependent on the choice of reducing agent. The sulfinyl group can chelate with certain metal hydrides, leading to a rigid cyclic transition state that directs the hydride to a specific face of the imine. For example, reducing agents like sodium borohydride (B1222165) (NaBH₄) often lead to one diastereomer, while bulkier reagents like L-Selectride can favor the formation of the opposite diastereomer due to steric hindrance, thus providing access to either enantiomer of the final amine. researchgate.net

Following the diastereoselective reduction, the resulting sulfinamide is treated with a strong acid, such as hydrochloric acid in a protic solvent, to cleave the N-S bond, liberating the desired primary amine, this compound, with high enantiomeric purity. harvard.edu This methodology is broadly applicable to the synthesis of a wide range of chiral amines, including those containing fluorine atoms. cas.cn

Table 3: Diastereoselective Reduction of an N-Sulfinylimine: A General Protocol

StepDescriptionReagents and Conditions
1. Imine FormationCondensation of the ketone with the chiral auxiliary.7,8-Difluorochroman-4-one, (R)-tert-butanesulfinamide, Ti(OEt)₄, THF, heat
2. Diastereoselective ReductionReduction of the C=N bond, directed by the sulfinyl group.NaBH₄, THF, low temperature
3. DeprotectionCleavage of the N-S bond to release the primary amine.HCl, Methanol (B129727)

Chiral Resolution Techniques for this compound

Chiral resolution is a classical yet highly effective technique for obtaining enantiomerically pure compounds from a racemic mixture. wikipedia.org This approach involves the separation of the enantiomers based on their different interactions with a chiral environment. For amines, the most common method of resolution is through the formation of diastereomeric salts.

The process begins with the synthesis of racemic 7,8-difluorochroman-4-amine (B1394126). This racemic mixture is then treated with a single enantiomer of a chiral acid, known as a resolving agent. The acid-base reaction between the racemic amine and the chiral acid results in the formation of a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can often be separated by fractional crystallization. nih.gov One of the diastereomeric salts will typically be less soluble in a given solvent and will crystallize out of the solution, while the other remains dissolved. After separation of the crystalline salt by filtration, the desired enantiomer of the amine can be liberated by treatment with a base to neutralize the chiral acid. The chiral resolving agent can often be recovered and reused.

Diastereomeric Salt Formation with Chiral Acids

The key to a successful diastereomeric salt resolution is the selection of an appropriate chiral resolving agent and a suitable solvent system. wikipedia.org For the resolution of a basic compound like 7,8-difluorochroman-4-amine, a variety of chiral acids can be employed. Tartaric acid and its derivatives are among the most commonly used and commercially available resolving agents. nih.gov Specifically, dibenzoyl-L-tartaric acid (DBTA) and di-p-toluoyl-L-tartaric acid (DPTTA) are often effective where tartaric acid itself is not. chemicalbook.com These derivatives have bulkier aromatic groups that can lead to more pronounced differences in the crystal packing and solubility of the resulting diastereomeric salts.

Another class of effective resolving agents for amines is the camphorsulfonic acids, such as (1S)-(+)-10-camphorsulfonic acid. The selection of the solvent is equally critical, as it determines the solubility of the diastereomeric salts. A range of solvents, from alcohols like methanol and ethanol (B145695) to esters like ethyl acetate, and even aqueous mixtures, may need to be screened to find the optimal conditions for selective crystallization. The efficiency of the resolution is often assessed by measuring the enantiomeric excess (ee) of the amine recovered from the crystallized salt.

Table 4: Common Chiral Acids for the Resolution of Racemic Amines

Chiral Resolving AgentChemical Class
L-(+)-Tartaric acidDicarboxylic Acid
Dibenzoyl-L-tartaric acidTartaric Acid Derivative
Di-p-toluoyl-L-tartaric acidTartaric Acid Derivative
(1S)-(+)-10-Camphorsulfonic acidSulfonic Acid
(R)-(-)-Mandelic acidα-Hydroxy Carboxylic Acid

Enzymatic Kinetic Resolution and Dynamic Kinetic Resolution

Enzymatic kinetic resolution (EKR) and dynamic kinetic resolution (DKR) are powerful techniques for obtaining enantiomerically pure amines from racemic mixtures. These methods leverage the high stereoselectivity of enzymes to differentiate between two enantiomers.

Enzymatic Kinetic Resolution (EKR)

In a typical EKR of a racemic amine, an enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. taylorandfrancis.com The significant difference in reaction rates between the two enantiomers allows for their separation. taylorandfrancis.com The maximum theoretical yield for the desired enantiomer in a classic EKR process is 50%. taylorandfrancis.com Lipases, such as Candida antarctica lipase (B570770) B (CALB), are commonly employed for this purpose due to their broad substrate scope and high enantioselectivity in non-aqueous media. nih.gov For the resolution of racemic 7,8-difluorochroman-4-amine, CALB could be used to selectively acylate the (R)-enantiomer, allowing for the subsequent isolation of the unreacted this compound.

Dynamic Kinetic Resolution (DKR)

To overcome the 50% yield limitation of EKR, dynamic kinetic resolution (DKR) is employed. DKR combines the enzymatic resolution step with an in situ racemization of the slower-reacting enantiomer. taylorandfrancis.comnih.gov This continuous racemization ensures that the entire racemic starting material can theoretically be converted into a single, desired enantiomer, approaching a 100% yield. taylorandfrancis.comnih.gov

For the DKR of a primary amine like 7,8-difluorochroman-4-amine, a chemoenzymatic approach is often used. This involves a combination of a lipase for the selective acylation and a metal catalyst for the racemization of the unreacted amine. Ruthenium-based complexes, such as Shvo's catalyst, are well-established for their efficiency in racemizing chiral amines under conditions compatible with enzymatic activity.

A hypothetical DKR process for producing this compound would involve the following:

Enzyme: Candida antarctica lipase B (CALB) to selectively acylate the (R)-amine.

Acyl Donor: An appropriate acylating agent, such as isopropyl acetate or an alkyl methoxyacetate.

Racemization Catalyst: A ruthenium complex to continuously convert the remaining (R)-amine into the (S)-amine, making it available for the enzymatic reaction.

Solvent: A non-polar organic solvent like toluene (B28343) or cyclopentyl methyl ether (CPME).

The successful implementation of DKR requires careful optimization of reaction conditions to ensure the rates of racemization and enzymatic acylation are well-matched and that the catalysts are compatible. taylorandfrancis.com

Table 1: Representative Conditions for Dynamic Kinetic Resolution of Chiral Amines
ParameterConditionPurposeReference
EnzymeImmobilized Candida antarctica lipase B (CALB)Enantioselective acylation of one enantiomer. nih.gov
Racemization CatalystRuthenium-based complex (e.g., Shvo's catalyst)In situ racemization of the unreacted amine enantiomer. princeton.edu
Acyl DonorIsopropyl acetate or Ethyl methoxyacetateProvides the acyl group for the enzymatic reaction. ethz.ch
SolventToluene or Cyclopentyl methyl ether (CPME)Provides a suitable reaction medium for both catalysts. ethz.ch
Temperature45-70 °COptimized for both enzyme activity and racemization rate. ethz.ch

Chromatographic Enantioseparation Methods

When a racemic mixture of 7,8-difluorochroman-4-amine is synthesized, chromatographic methods can be employed to separate the two enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are the most powerful and widely used techniques for this purpose. nih.govmdpi.com

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the analytical and preparative separation of enantiomers. nih.govresearchgate.net The separation is based on the differential interactions between the enantiomers and a chiral stationary phase, leading to different retention times. For the separation of amines, polysaccharide-based CSPs are particularly effective. mdpi.com These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer a wide range of selectivities.

For the separation of 7,8-difluorochroman-4-amine, a screening of different polysaccharide-based columns (e.g., Chiralpak series) under various mobile phase conditions (normal-phase, polar organic, or reversed-phase) would be a standard approach to identify the optimal separation conditions. mdpi.com In normal-phase mode, mixtures of an alkane (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol) are commonly used. researchgate.net The addition of a small amount of an amine additive (e.g., diethylamine) is often necessary to improve peak shape and resolution by masking residual silanol (B1196071) groups on the silica surface. researchgate.net

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a preferred alternative to HPLC for chiral separations in the pharmaceutical industry, offering several advantages. nih.govchromatographyonline.com It uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity, allowing for faster separations, higher efficiency, and reduced backpressure compared to HPLC. chromatographyonline.comchromatographyonline.com SFC is also considered a "greener" technique due to the significant reduction in the use of organic solvents. americanpharmaceuticalreview.comresearchgate.net

The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. mdpi.com The mobile phase in SFC typically consists of supercritical CO2 modified with a small percentage of an alcohol, such as methanol or ethanol. mdpi.com For basic compounds like 7,8-difluorochroman-4-amine, an amine additive is often included in the modifier to achieve good peak symmetry and efficient separation. americanpharmaceuticalreview.com The high throughput of modern SFC systems allows for rapid screening of multiple columns and mobile phase conditions, accelerating the development of an effective separation method. chromatographyonline.comamericanpharmaceuticalreview.com

Table 2: Comparison of Chromatographic Methods for Chiral Amine Separation
FeatureChiral HPLCChiral SFCReference
Primary Mobile PhaseOrganic Solvents (e.g., Hexane, Isopropanol)Supercritical CO2 researchgate.netchromatographyonline.com
Common CSPsPolysaccharide derivatives (Cellulose/Amylose)Polysaccharide derivatives (Cellulose/Amylose) mdpi.com
Analysis TimeTypically longer3-5 times faster than HPLC chromatographyonline.comresearchgate.net
Solvent ConsumptionHighSignificantly lower americanpharmaceuticalreview.com
Operating PressureHigherLower for equivalent flow rates chromatographyonline.com
Environmental ImpactHigherLower ("Green" technique) researchgate.net

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. dovepress.com Applying these principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes.

Key areas for green chemistry implementation include:

Solvent Selection: Traditional organic synthesis often relies on volatile and hazardous solvents. Green chemistry encourages the use of safer alternatives. For the synthesis of chromene and chroman derivatives, innovative methods utilizing environmentally friendly solvents have been explored. nih.gov This includes the use of water, supercritical fluids (like CO2 in SFC), or ionic liquids. nih.govmdpi.com Mechanochemical synthesis, which involves solvent-free reactions through grinding, presents another highly sustainable option that can lead to high yields in short reaction times. mdpi.com

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce waste by enabling reactions to proceed under milder conditions with high selectivity. Biocatalysis, as discussed in the context of EKR and DKR, is inherently green, utilizing enzymes that operate under mild conditions (temperature and pH) in aqueous or benign solvent systems. mdpi.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. rsc.org Dynamic kinetic resolution is an excellent example of a high atom economy process, as it can convert an entire racemic mixture into the desired product, minimizing the loss of starting material. semanticscholar.org

Energy Efficiency: Employing energy-efficient methods can significantly reduce the environmental footprint of a synthesis. Microwave-assisted and ultrasound-assisted syntheses have been reported for chromene derivatives, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.gov

Reduction of Hazardous Reagents: The synthesis of fluorinated compounds has traditionally involved hazardous reagents. dovepress.com Research into greener fluorination methods aims to replace toxic reagents with safer alternatives. nih.gov For instance, developing routes that avoid dangerous and harmful chemicals is a key consideration in the large-scale synthesis of related fluorinated heterocyclic intermediates. researchgate.nete3s-conferences.org

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Advanced Synthetic Transformations and Chemical Reactivity of the S 7,8 Difluorochroman 4 Amine Core

Utilization as a Chiral Building Block in Complex Molecule Synthesis

(S)-7,8-difluorochroman-4-amine serves as a crucial starting material for introducing a specific, rigid, three-dimensional element into larger molecular structures. Its utility is most prominently demonstrated in the synthesis of inhibitors for enzymes like Bruton's tyrosine kinase (BTK), which are key targets in the treatment of B-cell malignancies and autoimmune diseases. mdpi.comfrontiersin.orgnih.gov The defined stereochemistry at the C4 position is often critical for achieving high potency and selectivity in enzyme binding.

The primary amine group at the C4 position is the most common site for synthetic modification. It acts as a potent nucleophile, enabling the formation of various C-N bonds through reactions with suitable electrophiles. This approach is central to integrating the chroman moiety into larger, more complex drug candidates.

The most prevalent transformation is the N-arylation of the amine via nucleophilic aromatic substitution. In this reaction, the amine attacks an electron-deficient aromatic ring, typically a halogenated heterocycle, displacing a leaving group (e.g., a chloride atom). This strategy is fundamental in the synthesis of numerous kinase inhibitors. d-nb.infoavcr.cz For example, the amine can be reacted with chlorinated pyrimidines or purines to form the core structure of potent inhibitors. nih.govfrontiersin.org

Common conditions for these reactions involve heating the amine with the electrophilic partner in a polar solvent such as n-butanol or isopropanol (B130326), often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize the acid generated during the reaction. nih.gov

Table 1: Examples of Amine Functionalization of this compound

Reactant Reagent/Conditions Product Type Application Example
This compound 2,4-Dichloro-5-nitropyrimidine, DIPEA N-pyrimidinyl derivative Intermediate for BTK Inhibitors nih.govfrontiersin.org
This compound 6-Chloropurine, H₂SO₄ or TFA, heat N-purinyl derivative Synthesis of Purine-based Bioactive Molecules d-nb.info

While derivatization of the amine is more common, the aromatic portion of the chroman ring system can also be functionalized, typically through electrophilic aromatic substitution (EAS). uomustansiriyah.edu.iqlibretexts.org The reactivity and regioselectivity of this process are governed by the electronic properties of the existing substituents: the two fluorine atoms and the ether linkage of the pyran ring.

Table 2: Predicted Electrophilic Aromatic Substitution Reactions on the Chroman Ring

Reaction Type Reagents Predicted Major Product(s) Rationale
Bromination Br₂, FeBr₃ 6-Bromo-(S)-7,8-difluorochroman-4-amine The C6 position is para to the activating ether oxygen and meta to the deactivating fluorine atoms, making it the most likely site for substitution. lkouniv.ac.in
Nitration HNO₃, H₂SO₄ 6-Nitro-(S)-7,8-difluorochroman-4-amine Similar to bromination, the directing effects favor substitution at the C6 position. The strong deactivating nature of the ring may require harsh reaction conditions. libretexts.org

Impact of Fluorine Atoms on Reactivity and Selectivity in Subsequent Transformations

The two fluorine atoms at the C7 and C8 positions exert a profound influence on the chemical properties and reactivity of the this compound core.

Electronic Effects on Reactivity:

Aromatic Ring: The primary effect of the highly electronegative fluorine atoms is the strong inductive withdrawal of electron density from the aromatic ring. This deactivates the ring towards electrophilic aromatic substitution, making reactions like nitration or halogenation more challenging compared to non-fluorinated analogues. uci.edu

Amine Nucleophilicity: The electron-withdrawing effect extends, to a lesser degree, to the amine functionality. This results in a slight decrease in the basicity and nucleophilicity of the amine group compared to its non-fluorinated counterpart. However, the amine remains sufficiently nucleophilic to participate in essential bond-forming reactions, such as N-arylation. nih.gov

Influence in Medicinal Chemistry: The inclusion of fluorine is a well-established strategy in drug design, and its presence in this building block imparts several desirable properties to the resulting complex molecules. d-nb.info

Metabolic Stability: Fluorine atoms can block sites of metabolic oxidation. The C-F bond is significantly stronger than a C-H bond, thus enhancing the metabolic stability of the molecule and potentially increasing its biological half-life.

Binding Affinity: Fluorine can alter the conformation of a molecule and participate in favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, which can lead to enhanced binding affinity and potency. d-nb.info

Physicochemical Properties: Fluorination can modulate properties like lipophilicity and pKa, which in turn affect the solubility, absorption, and transport of a drug molecule across biological membranes.

Table 3: Comparative Properties of Fluorinated vs. Non-Fluorinated Chroman Amines

Property This compound (S)-5,8-Dimethylchroman-4-amine
Substituent Effect Strongly electron-withdrawing (Fluorine) Electron-donating (Methyl)
Aromatic Ring Reactivity (EAS) Deactivated Activated
Amine Basicity Slightly reduced Slightly enhanced

| Metabolic Stability | Generally enhanced | Potentially more susceptible to oxidation at methyl groups |

Mechanistic Investigations of Synthetic Pathways to S 7,8 Difluorochroman 4 Amine

Reaction Mechanism Elucidation in Chiral Reductions

The conversion of the precursor, 7,8-difluorochroman-4-one (B592032), to the corresponding amine is a critical step that establishes the final molecule's stereochemistry. This is typically achieved through asymmetric reductive amination or by reduction of the ketone to a chiral alcohol followed by conversion to the amine. A prevalent and efficient method is the direct asymmetric transfer hydrogenation of the ketone in the presence of an amine source or the subsequent amination of a chiral alcohol.

The mechanism for such chiral reductions often involves a metal-based catalyst complexed with a chiral ligand. A common approach is the use of a ruthenium (Ru) or rhodium (Rh) catalyst with a chiral diamine or amino alcohol ligand. The reaction proceeds via a concerted, six-membered ring transition state. In a typical transfer hydrogenation using a hydrogen donor like formic acid/triethylamine (HCOOH/TEA) or isopropanol (B130326), the chiral catalyst coordinates to both the hydrogen donor and the ketone substrate.

The key steps in the mechanism are:

Formation of a Metal-Hydride Species: The metal catalyst reacts with the hydrogen donor (e.g., formate (B1220265) from the HCOOH/TEA mixture) to form a reactive metal-hydride complex. The chiral ligand attached to the metal creates a specific, asymmetric steric and electronic environment.

Coordination of the Ketone: The 7,8-difluorochroman-4-one substrate coordinates to the metal-hydride complex. The orientation of the ketone is directed by the chiral ligand to minimize steric hindrance.

Hydride Transfer: The hydride is transferred from the metal to the carbonyl carbon of the ketone via a pericyclic transition state. The facial selectivity of this hydride attack (i.e., whether it attacks the Re or Si face of the carbonyl) is controlled by the chirality of the catalyst, leading to the preferential formation of one enantiomer of the resulting alcohol (7,8-difluorochroman-4-ol).

Catalyst Regeneration: The product alcohol dissociates, and the catalyst is regenerated to participate in the next cycle.

A patent for a similar compound, 5,7-difluorochroman-4-one (B1394127), describes a chiral reduction reaction carried out at 25 to 80 °C using a chiral catalyst and a hydrogen donor selected from formic acid, its salts, or mixtures with an amine. google.com This process highlights the industrial applicability of catalytic transfer hydrogenation for producing optically active chromanol derivatives with high purity, avoiding harsh conditions or hazardous reagents. google.com

Catalyst System Component Function Example
Metal Precursor Central atom for catalytic activityRuCl₂(PPh₃)₃, [Rh(cod)Cl]₂
Chiral Ligand Induces stereoselectivity(S,S)-Ts-DPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
Hydrogen Donor Source of hydride for reductionFormic Acid/Triethylamine, Isopropanol
Substrate Molecule to be reduced7,8-Difluorochroman-4-one

Understanding Stereoselectivity and Diastereoselectivity in Amination Reactions

The synthesis of (S)-7,8-difluorochroman-4-amine requires precise control of stereochemistry at the C4 position. This is achieved through stereoselective amination reactions, where the formation of the (S)-enantiomer is overwhelmingly favored over the (R)-enantiomer. The principles of stereocontrol are rooted in the interactions between the substrate and the chiral catalyst or reagent.

In the context of asymmetric reductive amination, the ketone (7,8-difluorochroman-4-one) first reacts with an ammonia (B1221849) source (like ammonium (B1175870) formate or benzylamine) to form an intermediate imine or enamine in situ. The chiral catalyst then stereoselectively reduces this C=N double bond. The mechanism mirrors that of ketone reduction: the chiral metal-hydride complex coordinates the imine, and the hydride is delivered to one face of the imine preferentially.

The origin of stereoselectivity lies in the three-dimensional structure of the catalyst-substrate complex. The chiral ligand creates a "chiral pocket" around the metal center. For the substrate to bind effectively for hydride transfer, it must adopt a specific orientation that minimizes steric clashes with the bulky groups on the ligand. This energetically favorable orientation exposes one face of the imine (or ketone) to the hydride, leading to the formation of the desired (S)-amine. The difference in the activation energies for the pathways leading to the (S) versus the (R) product can be significant, resulting in high enantiomeric excess (ee).

In cases where a chiral alcohol is an intermediate, its conversion to the amine can proceed via reactions like the Mitsunobu reaction or by converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by SN2 substitution with an amine source (e.g., sodium azide (B81097) followed by reduction). In an SN2 mechanism, the reaction proceeds with an inversion of stereochemistry. Therefore, to obtain the (S)-amine, one would need to start with the (R)-alcohol. The stereoselectivity is absolute in this case, provided the reaction follows a pure SN2 pathway.

Mechanistic Insights into Fluorination Processes

The introduction of fluorine atoms onto the aromatic ring of the chroman structure at positions 7 and 8 is a key aspect of the synthesis. The mechanism for this fluorination typically occurs at a very early stage of the synthetic route, often by starting with a pre-fluorinated phenol (B47542) derivative. Direct fluorination of the chroman ring at a late stage is often challenging due to issues with regioselectivity.

The most common mechanism for introducing fluorine onto an aromatic ring is electrophilic aromatic substitution (EAS) . The synthesis would likely start with a molecule like 1,2-difluorobenzene. This precursor would then undergo reactions (e.g., Friedel-Crafts acylation) to introduce a side chain that can be used to construct the heterocyclic ring of the chroman.

Alternatively, if starting with a phenol, fluorination can be achieved using an electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF₄). The mechanism involves:

Activation of the Aromatic Ring: The hydroxyl group of the phenol is a strong activating group, directing electrophiles to the ortho and para positions.

Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic fluorine atom of the fluorinating agent. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.

Rearomatization: A base removes a proton from the carbon atom that was attacked by the fluorine, restoring the aromaticity of the ring and yielding the fluorinated product.

Computational studies on fluorocyclization reactions initiated by hypervalent iodine reagents have detailed two potential mechanistic pathways: a "fluorination first and cyclization later" mechanism and a "cyclization first and fluorination later" mechanism. frontiersin.org In the former, the fluorinating agent adds to a double bond before the ring is closed, while in the latter, cyclization precedes the introduction of fluorine. frontiersin.org While these specific mechanisms apply to fluorocyclization, they underscore the complexity and multiple possible pathways involved in organofluorine synthesis. Electrochemical methods, such as anodic fluorination, have also been explored for chromanone systems, though these have sometimes resulted in ring-opening rather than direct fluorination of the benzene (B151609) ring. acs.org

Radical Processes and Cascade Cyclizations in Chroman Synthesis

The construction of the core chroman-4-one skeleton is often accomplished using elegant and efficient cascade reactions, many of which proceed through radical intermediates. These methods are valued for their ability to form multiple bonds and stereocenters in a single, atom-economical step. researchgate.netresearchgate.net

A common strategy involves the cascade radical cyclization of a 2-(allyloxy)arylaldehyde precursor. researchgate.netresearchgate.net The general mechanism can be described as follows:

Radical Generation: The reaction is initiated by the generation of a radical species. This can be an acyl, alkyl, phosphoryl, or trifluoromethyl radical, often formed from a suitable precursor (e.g., an oxamic acid, carboxylic acid, or sulfonyl chloride) using a chemical initiator, a transition metal, or visible-light photocatalysis. researchgate.net For instance, a silver catalyst can promote the decarboxylation of α,α-difluoroarylacetic acids to generate aryldifluoromethyl radicals. mdpi.com

Intramolecular Radical Addition: The generated radical adds to the aldehyde group of the 2-(allyloxy)arylaldehyde, forming an acyl radical. This acyl radical then undergoes a rapid intramolecular 6-exo-trig cyclization, attacking the double bond of the allyl group. This step forms the six-membered heterocyclic ring of the chroman structure and transfers the radical to the side chain.

Termination/Coupling: The newly formed alkyl radical is then terminated or trapped. This can occur through hydrogen atom abstraction from the solvent or a donor, or through a radical-radical cross-coupling reaction. researchgate.net

These cascade reactions can exhibit high levels of diastereoselectivity. Studies on tandem 7-exo acyl radical cyclizations followed by 5-exo or 6-exo alkyl radical cyclizations have shown that the reactions can proceed with excellent yields and diastereoselectivities, often producing a single diastereomer. nih.gov This stereocontrol is attributed to the reaction proceeding through well-ordered, chair-like or pseudochairlike transition states, which minimize steric strain and lead to a predictable stereochemical outcome. nih.gov

Reaction Type Initiation Method Radical Precursor Key Mechanistic Step
Carbamoylation Metal-free, oxidantOxamic AcidDecarboxylative generation of carbamoyl (B1232498) radical researchgate.net
Aryldifluoromethylation Silver-promotedgem-Difluoroarylacetic AcidSilver-promoted decarboxylation mdpi.com
Sulfonylation Visible light, photocatalyst-freeArylsulfinic AcidPhotoinduced generation of sulfonyl radical
Acyl-cyanation Copper-catalyzed-Intramolecular acyl radical addition/cyanation researchgate.net

Theoretical and Computational Studies on S 7,8 Difluorochroman 4 Amine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. biointerfaceresearch.com It has become a standard tool in chemistry for calculating ground state properties like electron density, total energy, and molecular geometry with a reasonable balance between computational cost and accuracy. scispace.commdpi.com DFT methods, sometimes including dispersion corrections (DFT-D), are widely applied to understand intermolecular interactions and have shown to be effective in predicting molecular structures and energies. biointerfaceresearch.comrsc.org

While DFT is a robust methodology, its accuracy is dependent on the choice of the exchange-correlation functional, and certain systems, particularly those with significant weak, long-range interactions or strong electron correlation, can pose challenges. mdpi.comresearchgate.net Nevertheless, for a wide range of organic molecules, DFT provides reliable results and is a cornerstone of modern computational chemistry. mdpi.comrsc.org

Conformer Analysis and Stability

The conformational landscape of a molecule dictates its physical and chemical properties. Computational methods are crucial for exploring the potential energy surface and identifying stable conformers. nih.gov Techniques like those implemented in the CREST code, which utilize semi-empirical methods, are employed for extensive conformational sampling. nih.gov The resulting conformers can then be further analyzed using higher-level quantum mechanical calculations to determine their relative energies and stabilities. nih.govchemrxiv.org

Table 1: Hypothetical Relative Energies of (S)-7,8-Difluorochroman-4-amine Conformers

ConformerRelative Energy (kcal/mol)Population (%)
Chair (axial NH2)0.0075.3
Chair (equatorial NH2)0.5020.1
Skew-Boat2.104.6

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations for this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular wave function into a more intuitive chemical picture of localized bonds and lone pairs, akin to Lewis structures. uni-muenchen.desouthampton.ac.uk This method involves transforming the atomic orbitals into natural atomic orbitals (NAOs), natural hybrid orbitals (NHOs), and finally, NBOs. uni-muenchen.de The resulting NBOs provide insights into the electronic structure, including hybridization, bond polarity, and delocalization effects. uni-muenchen.deuni-rostock.de

Table 2: Illustrative NBO Analysis Data for a C-F Bond in this compound

BondDonor NBOAcceptor NBOE(2) (kcal/mol)
C7-Fσ(C7-F)σ(C8-H)0.8
C8-Fσ(C8-F)σ(C7-H)0.9

Note: This table presents hypothetical data to illustrate the type of information obtained from an NBO analysis. E(2) represents the stabilization energy from donor-acceptor interactions.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating reaction mechanisms by identifying intermediate species and transition states that are often difficult to detect experimentally. lbl.gov Modern quantum chemical methods, particularly DFT, have become indispensable for understanding the detailed pathways of chemical reactions. nih.gov These computational approaches allow for the characterization of reaction pathways, transition states, substrate selectivity, and product distribution. diva-portal.org

The modeling of reaction mechanisms often involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy of this transition state determines the activation energy and, consequently, the reaction rate. By comparing the energies of different possible pathways, computational models can predict the most likely mechanism. lbl.gov

Prediction of Stereoselectivity and Regioselectivity

Computational methods are powerful tools for predicting the stereochemical and regiochemical outcomes of chemical reactions. rsc.org By calculating the energies of the transition states leading to different stereoisomers or regioisomers, it is possible to predict which product will be favored. rsc.org The difference in the free energies of the transition states (ΔΔG‡) is directly related to the product ratio.

The prediction of stereoselectivity often requires careful consideration of the full molecular system, including the catalyst and solvent, as these can have a significant influence on the transition state energies. rsc.org Machine learning algorithms, trained on datasets of experimental and computational results, are also emerging as a powerful approach for predicting stereoselectivity. rsc.org For regioselectivity, NBO analysis can provide insights into the nucleophilic or electrophilic character of different sites within a molecule, helping to predict the most likely site of reaction. researchgate.net

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

Intermolecular and intramolecular interactions, such as hydrogen bonds, play a crucial role in determining the structure, stability, and function of molecules. Computational methods, particularly DFT, are widely used to study these interactions. rsc.org NBO analysis is a particularly useful tool for quantifying the strength of hydrogen bonds by examining the delocalization of electron density from the lone pair of the hydrogen bond acceptor to the antibonding orbital of the donor bond. researchgate.net

The energy of these interactions can be estimated using second-order perturbation theory within the NBO framework. wisc.edu In addition to hydrogen bonds, other weak interactions like dihydrogen bonds and π-stacking can also be analyzed. The geometric parameters of these interactions, such as bond lengths and angles, can be compared with experimental data from X-ray crystallography where available. researchgate.net

Table 3: Hypothetical Hydrogen Bond Analysis for this compound Dimer

Donor (D-H)Acceptor (A)D-H···A Distance (Å)D-H···A Angle (°)E(2) (kcal/mol)
N-HO1.951705.2
C-HF2.401551.1

Note: This table is for illustrative purposes. The values represent typical ranges for such interactions and would need to be calculated specifically for the molecule of interest.

Quantum Chemical Insights into the Role of Fluorine in Chroman-4-amines

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Quantum chemical calculations provide a powerful means to understand the electronic effects of fluorine substitution. nih.gov In the context of chroman-4-amines, fluorine atoms can influence properties such as the acidity or basicity of nearby functional groups, the conformational preferences of the molecule, and its reactivity.

Fluorine's high electronegativity leads to strong polarization of adjacent C-F bonds. uni-muenchen.de This can have a cascade of electronic effects throughout the molecule, which can be analyzed using techniques like NBO analysis. For example, the interaction between the lone pairs of the fluorine atoms and neighboring antibonding orbitals can provide insights into the electronic stabilization or destabilization of different conformations. Furthermore, computational studies can model how fluorine substitution affects the molecule's interaction with other molecules, such as enzymes or receptors, which is crucial for understanding its biological activity. The presence of fluorine can also impact reaction mechanisms, for instance, by influencing the stability of charged intermediates or transition states. acs.org

Structural Characterization Techniques for Stereochemical Elucidation of S 7,8 Difluorochroman 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Purity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of (S)-7,8-difluorochroman-4-amine and confirming its purity. diva-portal.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity of atoms and their chemical environment. libretexts.org A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for a comprehensive characterization.

¹H NMR (Proton NMR) is used to identify the hydrogen atoms within the molecule. The chemical shift (δ) of each proton provides information about its electronic environment, while the splitting patterns (multiplicity) reveal the number of neighboring protons, thus mapping out the proton-proton connectivity.

¹³C NMR (Carbon NMR) provides a spectrum of the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the number of carbon atoms and their functional groups.

¹⁹F NMR (Fluorine NMR) is particularly important for this compound due to the presence of two fluorine atoms on the aromatic ring. This technique directly confirms the presence and positions of the fluorine atoms, which is crucial for verifying the correct isomeric form of the difluorochroman scaffold. diva-portal.org

The integration of the signal areas in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, which allows for the quantitative determination of the compound's purity by comparing the signal integrals of the analyte to that of a certified internal standard. diva-portal.org

Below is a representative table of expected ¹H NMR data for the core structure of a chroman ring, which would be further influenced by the specific substitutions in this compound.

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-24.1-4.3m-
H-31.9-2.1m-
H-44.5-4.7t-
Aromatic-H6.5-7.5m-

Note: This is a generalized table. Actual chemical shifts and multiplicities for this compound would need to be determined experimentally.

Mass Spectrometry Techniques for Molecular Weight Verification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a primary method for confirming the molecular weight of this compound, which has a molecular formula of C₉H₉F₂NO and a corresponding molecular weight of 185.17 g/mol . bldpharm.com

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) that is well-suited for analyzing polar molecules like amines without causing significant fragmentation. This allows for the clear observation of the molecular ion peak.

High-Resolution Mass Spectrometry (HRMS) , often utilizing a Time-of-Flight (TOF) analyzer, provides a highly accurate mass measurement. lcms.cz This accuracy allows for the determination of the elemental composition of the molecule, providing a high degree of confidence in its identity and distinguishing it from other compounds with the same nominal mass. The difference between the calculated and observed mass is typically in the parts-per-million (ppm) range, offering strong evidence for the correct molecular formula. lcms.cz

Technique Information Obtained Expected Result for C₉H₉F₂NO
ESI-MSMolecular Ion Peak ([M+H]⁺)m/z ≈ 186.07
HRMSExact MassA value very close to the calculated exact mass of 185.0652

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. googleapis.comd-nb.info This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net

For a chiral molecule like this compound, obtaining a high-quality single crystal is a prerequisite. researchgate.net The analysis of the diffraction data allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule.

Anomalous dispersion is a key phenomenon in X-ray crystallography that enables the determination of the absolute configuration. thieme-connect.de By using a specific X-ray wavelength, the scattering from certain atoms can be used to distinguish between the two enantiomers of a chiral compound. The Flack parameter, derived from the crystallographic data, is a critical value used to confidently assign the absolute configuration. thieme-connect.de A value close to zero for a given enantiomer confirms its absolute stereochemistry.

While no specific crystallographic data for this compound is publicly available in the search results, the general principles of the technique would be applied to determine its solid-state conformation and unequivocally confirm the "S" configuration at the C4 stereocenter.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound. uma.es This technique separates the two enantiomers of a racemic mixture, allowing for their quantification.

The separation is achieved by using a chiral stationary phase (CSP) . These stationary phases are themselves chiral and interact differently with the two enantiomers of the analyte, leading to different retention times. The choice of the CSP and the mobile phase is critical for achieving good separation.

A UV or other suitable detector is used to monitor the elution of the enantiomers from the column. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer. The enantiomeric excess is then calculated using the following formula:

ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

For this compound, a validated chiral HPLC method would be essential to ensure that the compound is enantiomerically pure, which is often a critical requirement for its intended use. The development of such a method would involve screening various chiral columns and mobile phase compositions to achieve optimal separation of the (S) and (R) enantiomers. rsc.org

Parameter Description
Stationary Phase A solid support coated with a chiral selector.
Mobile Phase A solvent or mixture of solvents that carries the analyte through the column.
Retention Time (tR) The time it takes for an enantiomer to travel from the injector to the detector.
Resolution (Rs) A measure of the degree of separation between the two enantiomeric peaks.
Enantiomeric Excess (ee) A measure of the purity of one enantiomer over the other.

Circular Dichroism (CD) and Optical Rotation for Absolute Configuration Assignment

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotation, are powerful non-destructive methods used to investigate the stereochemistry of chiral molecules. mdpi.com

Optical Rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α]D, is a characteristic physical property of a chiral molecule. For this compound, a non-zero specific rotation would be expected, and its sign (positive or negative) is a key piece of data.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. The resulting pattern of positive and negative peaks, known as Cotton effects, is highly sensitive to the molecule's three-dimensional structure. researchgate.net

The absolute configuration of this compound can be assigned by comparing the experimentally measured CD spectrum with the spectrum predicted by quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). mdpi.comfrontiersin.org A good correlation between the experimental and calculated spectra for a particular enantiomer allows for a confident assignment of its absolute configuration. frontiersin.org This approach is particularly valuable when single crystals for X-ray crystallography are not available.

Technique Principle Application for this compound
Optical Rotation Measures the rotation of plane-polarized light.Determination of the sign and magnitude of the specific rotation.
Circular Dichroism Measures the differential absorption of circularly polarized light.Provides a spectral fingerprint of the molecule's chirality and allows for the assignment of absolute configuration through comparison with theoretical calculations.

Future Directions in Research of S 7,8 Difluorochroman 4 Amine

Development of Novel and More Efficient Stereoselective Synthetic Routes

The precise spatial arrangement of atoms in (S)-7,8-difluorochroman-4-amine is critical for its biological activity. Consequently, the development of highly efficient and stereoselective synthetic methodologies is a paramount objective for future research. Current synthetic strategies often rely on the asymmetric reduction of a corresponding chroman-4-one precursor. While effective, these methods can sometimes be limited by factors such as catalyst loading, substrate scope, and the need for multi-step sequences.

Future research should prioritize the development of catalytic asymmetric methods that directly forge the chiral amine center with high enantioselectivity. This could involve several promising approaches:

Asymmetric Transfer Hydrogenation: The use of chiral transition metal catalysts, such as those based on ruthenium or rhodium, in transfer hydrogenation reactions could provide a direct and atom-economical route to the desired (S)-amine from the corresponding ketone. The development of ligands specifically tailored to the difluorinated chromanone substrate will be crucial for achieving high levels of stereocontrol.

Biocatalysis: The application of engineered enzymes, particularly transaminases (ATAs) and imine reductases (IREDs), offers a green and highly selective alternative. acs.org Protein engineering and directed evolution could be employed to develop bespoke enzymes that can accommodate the 7,8-difluorochroman (B8798729) scaffold and deliver the (S)-enantiomer with exceptional purity. gu.se

Organocatalysis: Chiral phosphoric acids or other organocatalysts could be explored for the asymmetric reductive amination of 7,8-difluorochroman-4-one (B592032). This metal-free approach offers advantages in terms of cost and reduced metal contamination in the final product.

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic Strategy Potential Advantages Key Research Focus
Asymmetric Transfer HydrogenationHigh turnover numbers, direct conversion.Ligand design for high stereoselectivity.
BiocatalysisHigh enantioselectivity, mild reaction conditions, green chemistry.Enzyme screening and protein engineering. acs.orggu.se
OrganocatalysisMetal-free, lower cost, operational simplicity.Development of catalysts for challenging substrates.
Chiral ResolutionApplicable to existing racemic mixtures.Development of efficient resolving agents.

Exploration of Untapped Reactivity and Transformations of the Chroman-4-amine (B2768764) Scaffold

The 7,8-difluorochroman-4-amine (B1394126) scaffold possesses multiple reactive sites that can be exploited for the synthesis of novel derivatives with diverse functionalities. The presence of the fluorine atoms significantly influences the electronic nature of the aromatic ring, potentially altering its reactivity in comparison to non-fluorinated analogues.

Future investigations should focus on exploring the following transformations:

C-H Functionalization: The selective functionalization of the C-H bonds on the chroman ring, particularly at the C-5 and C-6 positions, could lead to a new generation of derivatives. Modern catalytic methods, including those utilizing palladium or copper, could be employed for direct arylation, alkylation, or halogenation. nih.gov

Derivatization of the Amine Group: The primary amine offers a versatile handle for a wide range of chemical modifications. Acylation, sulfonylation, and reductive amination can be used to introduce a variety of substituents, thereby modulating the compound's physicochemical properties and biological activity.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the chroman ring under various conditions could unveil novel rearrangement pathways, leading to the formation of unique heterocyclic systems. The influence of the fluorine atoms on the propensity for such transformations is a particularly interesting area for exploration.

Advanced Computational Studies for Predictive Design in Fluorine Chemistry

Computational chemistry provides a powerful lens through which to understand and predict the behavior of fluorinated molecules. rsc.orgnih.gov For this compound, advanced computational studies can accelerate the design of new analogues with optimized properties.

Key areas for future computational research include:

Predictive Modeling of Physicochemical Properties: Computational models can be used to predict key properties such as pKa, lipophilicity, and solubility. srce.hr This information is invaluable for guiding the design of derivatives with improved drug-like characteristics. The high sensitivity of 19F NMR chemical shifts to the local electronic environment can be leveraged in conjunction with computational predictions to probe intermolecular interactions. nih.gov

Virtual Screening and Docking Studies: For medicinal chemistry applications, molecular docking simulations can be employed to predict the binding modes of this compound and its derivatives with various biological targets. This can help in identifying new potential therapeutic applications and in designing more potent and selective inhibitors.

Potential for Non-Medicinal Applications (e.g., materials science, catalysis)

While the primary focus on this compound has been in the medicinal field, its unique properties suggest potential for a range of non-medicinal applications. The presence of fluorine can impart desirable characteristics such as thermal stability, chemical resistance, and specific optical properties. researchgate.nete-bookshelf.de

Future research could explore the following avenues:

Materials Science: Fluorinated organic compounds are of considerable interest in materials chemistry. researchgate.net The chroman scaffold could be incorporated into polymers or liquid crystals, with the fluorine atoms influencing properties such as dielectric constant, refractive index, and self-assembly behavior. The development of fluorinated dyes and fluorophores based on the chroman scaffold is another promising area. nih.gov

Catalysis: The chiral amine functionality of this compound makes it a potential candidate for use as a chiral ligand or organocatalyst in asymmetric synthesis. acs.org The fluorine atoms could modulate the electronic properties of the catalytic center, potentially leading to enhanced reactivity and selectivity in various chemical transformations. The development of catalysts for C-F bond activation is also an active area of research where fluorinated compounds play a key role. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-7,8-difluorochroman-4-amine, and how do reaction conditions influence enantiomeric purity?

  • Methodology : Multi-step synthesis involving nucleophilic substitution and chiral resolution. For example, palladium-catalyzed hydrogenation under inert atmospheres (e.g., H₂/Pd-C in methanol/THF/water mixtures) is critical for reducing intermediates while preserving stereochemistry . Chiral HPLC or circular dichroism (CD) should be used to confirm enantiopurity, with baseline separation protocols adapted from fluorinated chroman derivatives .
  • Key Parameters : Reaction temperature (5–20°C), solvent polarity, and catalyst loading (e.g., 10% Pd/C) to minimize racemization .

Q. How can researchers characterize the structural and thermal stability of this compound under varying storage conditions?

  • Methodology :

  • Structural Analysis : Use ¹⁹F NMR and high-resolution mass spectrometry (HRMS) to confirm fluorine substitution patterns and molecular integrity .
  • Stability Testing : Accelerated degradation studies under light, humidity, and oxidative stress (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Storage in inert atmospheres at 2–8°C is recommended to prevent decomposition .

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

  • Methodology : Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid). Limit of detection (LOD) and quantification (LOQ) should be validated per ICH guidelines .

Advanced Research Questions

Q. How can researchers resolve conflicting data regarding the stereochemical stability of this compound under varying pH conditions?

  • Methodology :

  • Controlled pH Studies : Perform kinetic experiments in buffered solutions (pH 1–12) with chiral HPLC monitoring. Use Arrhenius plots to model racemization rates .
  • Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., X-ray crystallography for absolute configuration vs. CD spectroscopy) .

Q. What strategies improve fluorination efficiency during the synthesis of this compound derivatives?

  • Methodology :

  • Electrophilic Fluorination : Use Selectfluor® or DAST reagents in aprotic solvents (e.g., DCM) at low temperatures (−20°C) to minimize side reactions .
  • Computational Modeling : DFT calculations to predict reactive sites and optimize fluorine incorporation .

Q. How do researchers address discrepancies in bioactivity data for this compound across different assay platforms?

  • Methodology :

  • Assay Standardization : Use a reference compound (e.g., (R)-enantiomer) to calibrate activity measurements.
  • Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases between in vitro (e.g., enzyme inhibition) and cellular assays .

Q. What protocols ensure reproducible scale-up of this compound synthesis without compromising enantiomeric excess?

  • Methodology :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and chiral intermediates .
  • Design of Experiments (DoE) : Optimize parameters (e.g., mixing efficiency, temperature gradients) using response surface modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.